2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate
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Overview
Description
This compound has gained attention due to its structural complexity and the presence of functional groups that make it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate typically involves the reaction of dimethylamine with pyridin-2-ylsulfanyl and malononitrile under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopy and chromatography, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or pyridin-2-ylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); reaction temperature25-70°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
2-(Dimethylamino)methylidene derivatives: These compounds have a similar dimethylamino group and are used in similar chemical reactions.
Uniqueness
2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[dimethylamino(pyridin-2-ylsulfanyl)methylidene]propanedinitrile;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S.H2O/c1-15(2)11(9(7-12)8-13)16-10-5-3-4-6-14-10;/h3-6H,1-2H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJYIGUMPNLGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC1=CC=CC=N1.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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